![molecular formula C22H20Cl2N8O2S2 B5040567 N-(3,3'-DICHLORO-4'-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1'-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5040567.png)
N-(3,3'-DICHLORO-4'-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1'-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3’-DICHLORO-4’-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as triazole rings, amide linkages, and biphenyl units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3’-DICHLORO-4’-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the triazole rings and the amide linkages. Key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Introduction of Triazole Rings: The triazole rings are introduced via a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Formation of Amide Linkages: The amide bonds are formed through condensation reactions between carboxylic acids and amines, often facilitated by coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst concentration), and implementing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3,3’-DICHLORO-4’-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the triazole rings can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms on the biphenyl core can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
N-(3,3’-DICHLORO-4’-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Materials Science: The biphenyl and triazole units can impart unique electronic and photophysical properties, making it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing functional groups.
作用機序
The mechanism of action of N-(3,3’-DICHLORO-4’-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole rings can engage in hydrogen bonding or π-π stacking interactions, while the biphenyl core can provide a rigid scaffold for binding. The sulfur atoms may also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(3,3’-DICHLORO-4’-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1’-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other biphenyl derivatives and triazole-containing compounds.
Uniqueness
Structural Complexity: The presence of multiple functional groups and the biphenyl core makes it unique compared to simpler biphenyl derivatives.
Its combination of functional groups offers a wide range of applications in different fields, from medicinal chemistry to materials science.
特性
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]phenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N8O2S2/c1-31-11-25-29-21(31)35-9-19(33)27-17-5-3-13(7-15(17)23)14-4-6-18(16(24)8-14)28-20(34)10-36-22-30-26-12-32(22)2/h3-8,11-12H,9-10H2,1-2H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYBKIRHLNTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)CSC4=NN=CN4C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5040491.png)
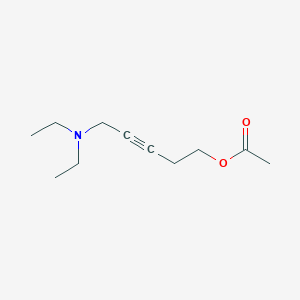
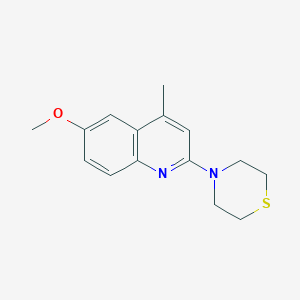
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5040520.png)
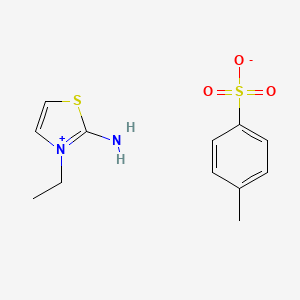
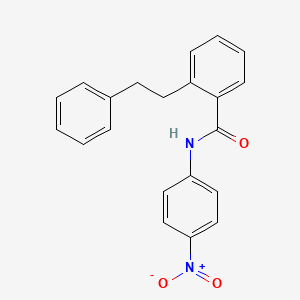

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5040549.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B5040557.png)
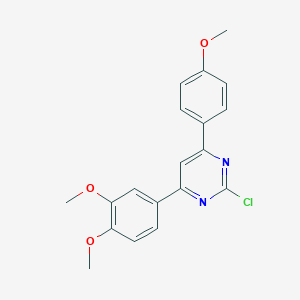
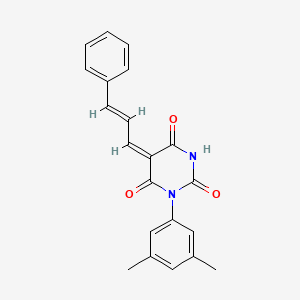
![(5Z)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5040589.png)
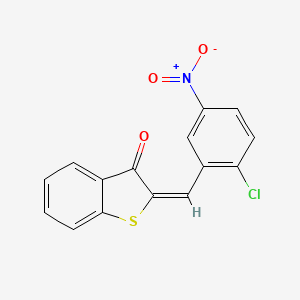
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5040597.png)
